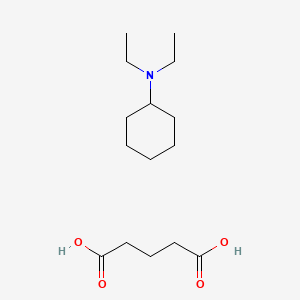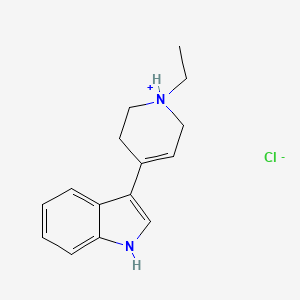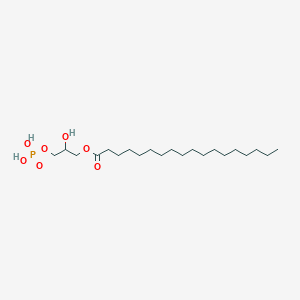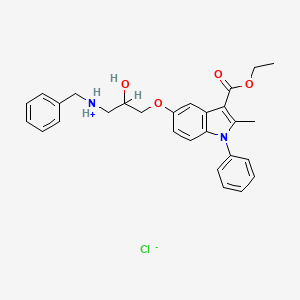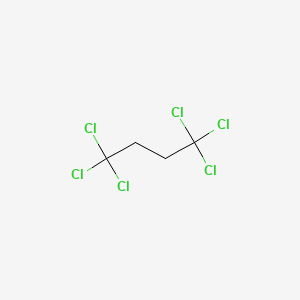
1,1,1,4,4,4-Hexachlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,4,4,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6 It is characterized by the presence of six chlorine atoms attached to a butane backbone
準備方法
The synthesis of 1,1,1,4,4,4-Hexachlorobutane typically involves the chlorination of butane under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1,1,1,4,4,4-Hexachlorobutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated butanones and butanoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated butanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,1,4,4,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons.
Biology: Research into its effects on biological systems can provide insights into the toxicity and environmental impact of chlorinated compounds.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which 1,1,1,4,4,4-Hexachlorobutane exerts its effects involves interactions with cellular components, particularly enzymes and membranes. The chlorine atoms can form strong bonds with biological molecules, leading to disruptions in normal cellular functions. This compound can also generate reactive intermediates that further interact with cellular targets, leading to various biochemical effects.
類似化合物との比較
1,1,1,4,4,4-Hexachlorobutane can be compared with other chlorinated butanes, such as:
1,1,2,2,3,4-Hexachlorobutane: Similar in structure but with different chlorine atom positions, leading to distinct chemical properties.
1,1,2,3,4,4-Hexachlorobutane: Another isomer with unique reactivity and applications.
1,1,1,2,4,4,4-Heptachlorobutane:
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and interactions with other molecules.
特性
CAS番号 |
26523-63-7 |
|---|---|
分子式 |
C4H4Cl6 |
分子量 |
264.8 g/mol |
IUPAC名 |
1,1,1,4,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
InChIキー |
MINPZZUPSSVGJN-UHFFFAOYSA-N |
正規SMILES |
C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


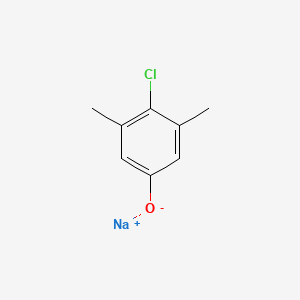
![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
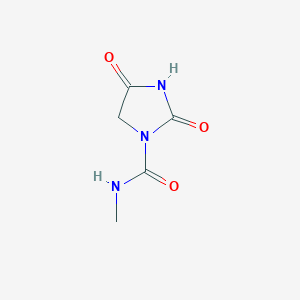
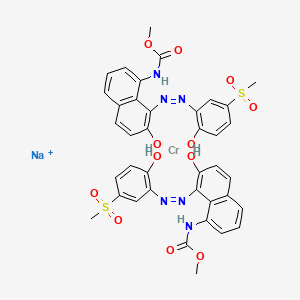
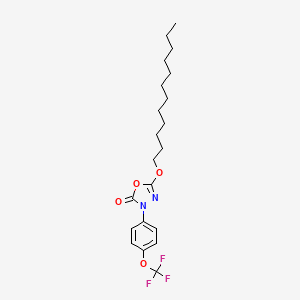

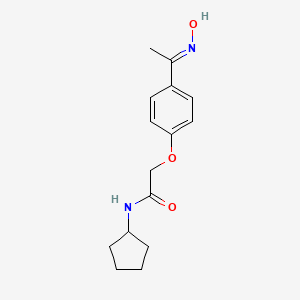
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
